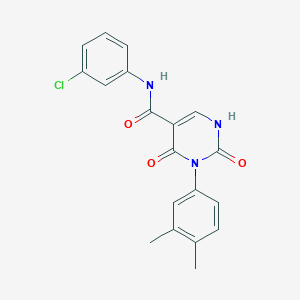![molecular formula C23H26FN5O2 B11297533 N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11297533.png)
N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenyl group, a fluorophenyl piperazine moiety, and a tetrahydropyrimidine carboxamide core. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
-
Formation of the Piperazine Intermediate: : The synthesis begins with the preparation of the piperazine intermediate, which involves the reaction of 4-fluoroaniline with ethyl chloroformate to form 4-fluorophenyl isocyanate. This intermediate is then reacted with piperazine to yield 4-(4-fluorophenyl)piperazine.
-
Construction of the Tetrahydropyrimidine Core: : The next step involves the formation of the tetrahydropyrimidine core. This is achieved by reacting the piperazine intermediate with ethyl acetoacetate under basic conditions to form the corresponding enamine. Cyclization of the enamine with urea or thiourea under acidic conditions yields the tetrahydropyrimidine core.
-
Coupling with the Ethylphenyl Group: : The final step involves the coupling of the tetrahydropyrimidine core with 4-ethylphenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of alternative reagents, catalysts, and reaction conditions to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, analgesic, or anticancer activity.
-
Pharmacology: : Research is conducted to understand the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion in biological systems.
-
Biochemistry: : The compound is used to study enzyme interactions, receptor binding, and cellular signaling pathways.
-
Industrial Applications: : It may be used as an intermediate in the synthesis of other complex organic molecules or as a reference standard in analytical chemistry.
作用機序
The mechanism of action of N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide can be compared with other similar compounds, such as:
-
N-(4-ethylphenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide: : This compound has a similar structure but differs in the substitution pattern on the piperazine ring.
-
(4-fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone: : This compound contains a methanone group instead of the tetrahydropyrimidine core.
-
N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives: : These compounds have a purine core and exhibit different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C23H26FN5O2 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H26FN5O2/c1-2-16-3-7-18(8-4-16)25-22(31)20-15-21(30)27-23(26-20)29-13-11-28(12-14-29)19-9-5-17(24)6-10-19/h3-10,20H,2,11-15H2,1H3,(H,25,31)(H,26,27,30) |
InChIキー |
HYYLWQMEJHHSLE-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,3-dihydro-1H-indol-1-yl)-4-(4-hydroxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11297451.png)
![N-(2,4-dimethylphenyl)-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11297458.png)

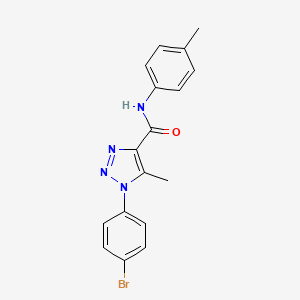
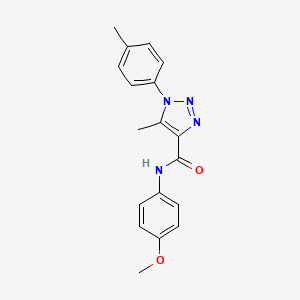
![2-({4-Oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11297490.png)
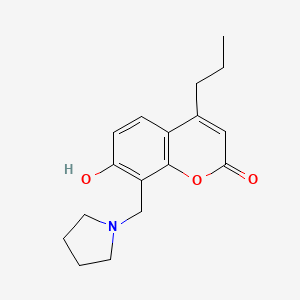
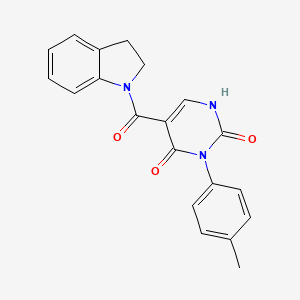
![N4-(4-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11297508.png)
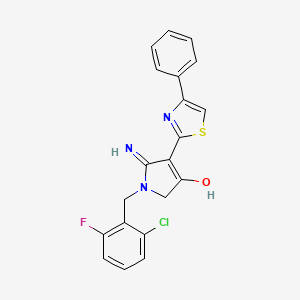
![N~4~-(4-methoxyphenyl)-N~6~-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11297514.png)
![2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11297515.png)
![N-[2-(Cyclohex-1-EN-1-YL)ethyl]-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11297523.png)
